REACTION_CXSMILES
|
[CH3:1]CCCCC.C[Si](C=[N+]=[N-])(C)C.[F:14][C:15]1[C:16]([C:21]([OH:23])=[O:22])=[N:17][CH:18]=[CH:19][CH:20]=1>C(O)C.CN(C=O)C>[F:14][C:15]1[C:16]([C:21]([O:23][CH3:1])=[O:22])=[N:17][CH:18]=[CH:19][CH:20]=1 |f:3.4|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)C(=O)O
|
Name
|
benzene methanol
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure from the reaction solution
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified through silica gel column chromatography (chloroform/methanol=40/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 238 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |